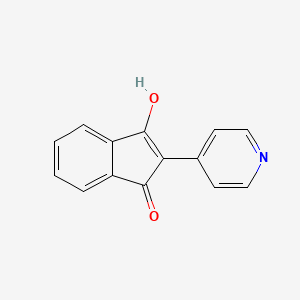

3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-2-pyridin-4-ylinden-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-13-10-3-1-2-4-11(10)14(17)12(13)9-5-7-15-8-6-9/h1-8,16H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTDMVMGNNVIOM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C2=O)C3=CC=NC=C3)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one, a heterocyclic compound of interest in medicinal chemistry. Due to a paucity of direct experimental data for this specific molecule, this document synthesizes information from closely related 2-aryl-1,3-indandione analogues to infer its chemical behavior, including its prominent keto-enol tautomerism. This guide covers its physicochemical properties, synthesis, reactivity, and potential biological activities, with a focus on its role as a potential modulator of the vitamin K epoxide reductase (VKOR) pathway. Experimental protocols for the synthesis of the parent dione and a visualization of the VKOR inhibition pathway are provided to facilitate further research and development.

Introduction

This compound is the enol tautomer of 2-(pyridin-4-yl)-1H-indene-1,3(2H)-dione. The 2-aryl-1,3-indandione scaffold is a well-established pharmacophore with a range of biological activities, including anti-inflammatory, analgesic, and notably, anticoagulant effects[1]. The introduction of a pyridine ring at the 2-position introduces unique electronic properties and potential for hydrogen bonding, which may influence its chemical reactivity and biological target interactions. This guide aims to provide a detailed technical resource on the chemical properties and potential applications of this compound.

Physicochemical Properties

| Property | 2-(pyridin-4-yl)-1H-indene-1,3(2H)-dione | 2-phenyl-1,3-indandione | This compound (Predicted) |

| CAS Number | 10478-99-6 | 83-12-5 | 67592-40-9 |

| Molecular Formula | C₁₄H₉NO₂ | C₁₅H₁₀O₂ | C₁₄H₉NO₂ |

| Molecular Weight | 223.23 g/mol | 222.24 g/mol | 223.23 g/mol |

| Melting Point | Not available | 144-148 °C | Expected to differ from the diketo form |

| Solubility | Not available | Very slightly soluble in water; slightly soluble in ethanol and ether. Solutions are yellow to red. | Solubility will be influenced by the solvent's ability to hydrogen bond with the enolic hydroxyl group. |

| pKa | Not available | Not available | The enolic proton is expected to be acidic. |

Keto-Enol Tautomerism

A critical aspect of the chemistry of 2-(pyridin-4-yl)-1H-indene-1,3(2H)-dione is its existence as a tautomeric mixture with this compound. The equilibrium between the diketo and enol forms is influenced by factors such as the solvent, temperature, and pH.

Generally, for 1,3-dicarbonyl compounds, the keto form is more stable. However, the enol form can be significantly stabilized by factors such as intramolecular hydrogen bonding and conjugation[2][3]. In the case of this compound, the enol form is part of an extended conjugated system, which likely contributes to its stability. The equilibrium between these two forms is crucial as the enol tautomer presents a different set of reactive sites and potential for biological interactions.

References

A Technical Guide to the Structure Elucidation and Characterization of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one is a heterocyclic compound featuring a fused indenone scaffold substituted with a pyridinyl group. Its chemical formula is C₁₄H₉NO₂ with a molecular weight of 223.23 g/mol .[1][2][3][4] The indenone core is a recognized pharmacophore in medicinal chemistry, and pyridine rings are prevalent in numerous pharmaceuticals.[5] The combination of these two moieties in a single molecular entity suggests potential for novel biological activities. This guide provides a projected pathway for the synthesis, purification, and comprehensive structural characterization of this compound.

Hypothetical Synthesis

A plausible synthetic route for this compound could involve a base-catalyzed condensation reaction between phthalide and 4-pyridinecarboxaldehyde, followed by an intramolecular cyclization and tautomerization. This approach is adapted from known syntheses of 2-aryl-1,3-indandiones.

Structural Elucidation and Characterization

The definitive structure of the synthesized compound would be established through a combination of spectroscopic and crystallographic techniques.

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to reveal signals corresponding to the protons of the indenone and pyridine rings. The chemical shifts would be influenced by the electron-withdrawing nature of the carbonyl group and the pyridine ring.

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbon, the enol carbon, and the aromatic carbons of both ring systems.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyridinyl-H (ortho to N) | 8.6 - 8.8 (d) | 150 - 152 |

| Pyridinyl-H (meta to N) | 7.4 - 7.6 (d) | 121 - 123 |

| Indenone-H (aromatic) | 7.2 - 7.8 (m) | 120 - 135 |

| Enol-OH | 9.0 - 11.0 (br s) | - |

| C=O | - | 190 - 195 |

| C-OH (enol) | - | 160 - 165 |

| C-pyridinyl | - | 140 - 145 |

Note: Predicted values are based on data from analogous indenone and pyridinone structures.

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula (C₁₄H₉NO₂) by providing a highly accurate mass measurement of the molecular ion. Electron ionization (EI) or electrospray ionization (ESI) techniques could be employed.

Table 2: Predicted Mass Spectrometry Fragmentation

| m/z | Proposed Fragment |

| 223 | [M]⁺ (Molecular Ion) |

| 195 | [M - CO]⁺ |

| 167 | [M - 2CO]⁺ |

| 140 | [C₉H₄O₂]⁺ |

| 78 | [C₅H₄N]⁺ (Pyridinyl cation) |

The IR spectrum would provide evidence for the key functional groups present in the molecule.

Table 3: Predicted IR Absorption Bands

| Frequency (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | Hydroxyl (enol) |

| 1680 - 1660 | C=O stretch | Ketone |

| 1620 - 1580 | C=C stretch | Alkene (enol) and Aromatic |

| 1590 - 1450 | C=C and C=N stretch | Pyridine Ring |

X-ray Crystallography

Single-crystal X-ray diffraction would provide unambiguous proof of the molecular structure, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. It would also reveal details about intermolecular interactions such as hydrogen bonding and π-π stacking.

Table 4: Expected Crystallographic Parameters

| Parameter | Expected Value/System |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or Pbca (examples) |

| Key Bond Lengths | C=O: ~1.22 Å, C-O (enol): ~1.34 Å, C=C (enol): ~1.36 Å |

| Intermolecular Interactions | Hydrogen bonding involving the enol -OH and the pyridine N or carbonyl O; π-π stacking between aromatic rings. |

Experimental Protocols

The following are generalized protocols for the key characterization techniques.

General Synthesis and Purification

-

Reaction Setup: To a solution of phthalide (1 equivalent) in anhydrous methanol, add sodium methoxide (1.1 equivalents).

-

Addition of Aldehyde: Add 4-pyridinecarboxaldehyde (1 equivalent) dropwise to the reaction mixture at room temperature.

-

Reflux: Heat the mixture to reflux for 4-6 hours.

-

Workup: Cool the reaction mixture, acidify with dilute HCl, and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

-

Analysis: Introduce the sample into the mass spectrometer (e.g., via direct infusion for ESI or a heated probe for EI).

-

Data Collection: Acquire the mass spectrum over an appropriate m/z range.

Infrared Spectroscopy

-

Sample Preparation: Prepare a KBr pellet containing a small amount of the solid sample or analyze the solid directly using an ATR-FTIR spectrometer.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

X-ray Crystallography

-

Crystal Growth: Grow single crystals of the compound by slow evaporation of a saturated solution in a suitable solvent.

-

Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer with Mo Kα or Cu Kα radiation.

-

Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the structural model against the collected data.

Visualized Workflows

Conclusion

The structural elucidation and characterization of this compound would rely on a synergistic application of modern analytical techniques. While this guide provides a robust framework based on chemical principles and data from related molecules, the definitive characterization of this compound awaits detailed experimental investigation. The synthesis and thorough analysis of this molecule could provide valuable insights for the development of new therapeutic agents.

References

- 1. rsc.org [rsc.org]

- 2. scbt.com [scbt.com]

- 3. 2(1H)-Pyridinone, 3-hydroxy- [webbook.nist.gov]

- 4. glpbio.com [glpbio.com]

- 5. Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Physicochemical Properties of 3-Hydroxy-2-(pyridin-4-yl)-1H-inden-1-one (CAS 67592-40-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical data for the compound 3-Hydroxy-2-(pyridin-4-yl)-1H-inden-1-one, registered under CAS number 67592-40-9. Due to a scarcity of published experimental data for this specific molecule, this document combines confirmed structural information with predicted physicochemical properties derived from computational models. It also outlines general experimental protocols for the determination of these properties and proposes a potential synthetic pathway. This guide is intended to serve as a foundational resource for researchers interested in the evaluation and potential application of this compound.

Chemical Identity and Structure

The compound with CAS number 67592-40-9 is definitively identified as This compound . Its molecular structure consists of a 1H-inden-1-one scaffold substituted with a hydroxyl group at the 3-position and a pyridine ring at the 2-position.

Table 1: Compound Identification

| Identifier | Value |

| CAS Number | 67592-40-9 |

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₉NO₂ |

| Molecular Weight | 223.23 g/mol |

Physicochemical Data

A comprehensive search of scientific literature and chemical databases reveals a lack of experimentally determined physicochemical data for this compound. To provide researchers with valuable, albeit preliminary, information, the following table summarizes computationally predicted properties. These values should be used as estimates and require experimental verification.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Data Source |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| LogP (Octanol/Water Partition Coefficient) | 1.85 | ChemSpider |

| Water Solubility | 0.46 g/L | ChemSpider |

| pKa (Acidic) | 6.13 | ChemSpider |

| pKa (Basic) | 3.96 | ChemSpider |

| Refractive Index | 1.703 | ChemSpider |

| Polar Surface Area | 50.1 Ų | ChemSpider |

| Density | 1.413 g/cm³ | ChemSpider |

Experimental Protocols

While specific experimental protocols for this compound are not available, the following are general, well-established methodologies that can be adapted for the determination of its key physicochemical properties.

Determination of Melting Point

The melting point can be determined using a capillary melting point apparatus. A small, dried sample of the compound is packed into a capillary tube, which is then placed in the apparatus. The temperature is gradually increased, and the range from which the substance begins to melt to when it is completely liquid is recorded.

Determination of Solubility

The equilibrium solubility method can be employed. An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed container. The mixture is agitated at a constant temperature until equilibrium is reached. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Determination of pKa

The pKa can be determined by potentiometric titration. A solution of the compound is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored throughout the titration. The pKa value corresponds to the pH at which half of the compound is in its ionized form.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure. The compound would be dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃), and spectra recorded on a high-field NMR spectrometer.

-

Infrared (IR) Spectroscopy: An IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum would reveal characteristic absorption bands for the functional groups present, such as the hydroxyl (O-H), carbonyl (C=O), and aromatic (C=C) vibrations.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecule and confirm its elemental composition.

Synthesis and Potential Biological Activity

Proposed Synthetic Pathway

A plausible synthetic route for this compound can be extrapolated from the synthesis of related 2-aryl-1,3-indandiones. A potential pathway involves the condensation of phthalic anhydride with 4-pyridylacetic acid.

Potential Biological Activity

While no specific biological activity has been reported for this compound, its structural motifs, the indanone and pyridinone cores, are present in various biologically active molecules. Indanone derivatives have been investigated for their potential as anti-inflammatory, antiviral, and anticancer agents. Similarly, pyridinone-containing compounds are known for a wide range of pharmacological activities.

Molecular weight and formula of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one.

An In-Depth Technical Guide to 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential biological activities, and synthetic approaches for this compound. The information is intended to support research and development efforts in medicinal chemistry and related fields.

Core Compound Properties

This compound is a heterocyclic compound belonging to the indenone class, featuring a pyridine substituent. Its core chemical data is summarized below.

| Property | Value | Source |

| CAS Number | 67592-40-9 | [1][2][3] |

| Molecular Formula | C₁₄H₉NO₂ | [1][2][3] |

| Molecular Weight | 223.23 g/mol | [1][2] |

| SMILES | O=C1C(C2=CC=NC=C2)=C(O)C3=C1C=CC=C3 | [2] |

| Physical Form | Solid (presumed) |

Potential Biological and Pharmacological Activities

While specific biological data for this compound is limited in publicly available literature, the structural motifs—specifically the indenone and 3-hydroxypyridinone scaffolds—are associated with significant pharmacological activities.

-

Anticancer and Antiproliferative Potential : The indenone-pyridine scaffold is recognized as a promising candidate in oncology research.[4] Analogous structures have demonstrated cytotoxic and antiproliferative effects against various cancer cell lines, suggesting the potential of the pyridine moiety to confer anticancer activity.[4]

-

Anti-inflammatory Activity : Derivatives of 3-hydroxy-pyridine-4-one have shown notable anti-inflammatory and analgesic properties.[5] A proposed mechanism for this activity involves the chelation of iron, which is a critical cofactor for enzymes like cyclooxygenase and lipoxygenase that are central to the inflammatory process.[5] By sequestering iron, these compounds may inhibit the synthesis of proinflammatory prostanoids and reduce the generation of toxic free radicals.[5]

Synthetic Methodologies and Experimental Protocols

The synthesis of this compound is not explicitly detailed in the provided search results. However, a plausible synthetic route can be conceptualized based on established methods for constructing indenone and dihydropyridone cores. A representative protocol, derived from general synthetic strategies for related heterocyclic compounds, is provided below.

Representative Experimental Protocol: Multi-component Condensation

This protocol is a generalized representation based on common synthetic routes for related heterocyclic structures, such as the one-pot synthesis of dihydropyridone derivatives.[6]

Objective: To synthesize a substituted indenone or pyridinone core via a one-pot reaction.

Materials:

-

A suitable 1,3-dicarbonyl compound (e.g., indane-1,3-dione)

-

An aromatic aldehyde (e.g., pyridine-4-carbaldehyde)

-

A nitrogen source (e.g., ammonium acetate or cyanoacetamide)

-

A suitable catalyst (e.g., SiO₂-Pr-SO₃H, Zn-SSA, or pyridine)

-

Solvent (e.g., ethanol, water, or solvent-free conditions)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine equimolar amounts of the 1,3-dicarbonyl compound, the aromatic aldehyde, and the nitrogen source.

-

Catalyst and Solvent Addition: Add the catalyst (e.g., 10 mol%) and the chosen solvent. For solvent-free conditions, the reactants are mixed directly.

-

Reaction Execution: Heat the mixture to reflux (typically 80-100°C) and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, pour the mixture into ice-water to induce precipitation.

-

Purification: Wash the crude solid with cold ethanol or water. Recrystallize the product from a suitable solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture) to obtain the purified compound.

-

Characterization: Confirm the structure of the final product using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

Visualizations: Synthetic Workflow and Proposed Mechanism

The following diagrams illustrate a potential synthetic pathway and a proposed mechanism of action for compounds sharing the 3-hydroxypyridinone scaffold.

Caption: Generalized synthetic workflow for indenone derivatives.

Caption: Proposed anti-inflammatory mechanism of action.

References

- 1. scbt.com [scbt.com]

- 2. 67592-40-9|this compound|BLD Pharm [bldpharm.com]

- 3. glpbio.com [glpbio.com]

- 4. This compound | 10478-99-6 | Benchchem [benchchem.com]

- 5. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Solubility Profile of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies required to establish the solubility profile of the novel compound 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one. Solubility is a critical physicochemical property that significantly influences a compound's bioavailability and therapeutic efficacy. Understanding the solubility of this indenone derivative in various solvents is paramount for its progression through the drug development pipeline, from early-stage in vitro screening to formulation development. This document outlines detailed experimental protocols for solubility determination, presents a framework for data tabulation, and includes a visual representation of the experimental workflow. While specific quantitative solubility data for this compound is not publicly available at present, this guide equips researchers with the necessary tools to generate this crucial dataset.

Introduction to this compound

This compound (C₁₄H₉NO₂) is an aromatic heterocyclic compound with a molecular weight of 223.23 g/mol [1]. The structure, featuring an indenone core substituted with a hydroxyl group and a pyridine ring, suggests potential for diverse biological activities. Preliminary research on analogous structures containing the indenone and pyridine scaffolds has indicated potential anticancer and antiproliferative properties[2]. The pyridine moiety, in particular, is a common feature in many bioactive molecules and can influence properties such as solubility and receptor binding. Given its potential therapeutic relevance, a thorough characterization of its physicochemical properties, starting with solubility, is essential.

The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) is a determining factor in its absorption and, consequently, its bioavailability. Poor aqueous solubility can lead to low and variable oral absorption, posing a significant challenge for the development of effective oral dosage forms. Early determination of a compound's solubility profile in a range of solvents, including biorelevant media, is crucial for:

-

Lead Optimization: Guiding medicinal chemistry efforts to design analogs with improved solubility and pharmacokinetic properties.

-

In Vitro Assay Reliability: Ensuring that compound concentrations in biological assays are accurate and not limited by poor solubility, which can lead to misleading structure-activity relationship (SAR) data.

-

Formulation Development: Providing the foundational data needed to select appropriate excipients and formulation strategies (e.g., salt formation, co-solvents, amorphous solid dispersions) to enhance drug delivery.

-

Toxicology Studies: Enabling the preparation of appropriate dosing solutions for preclinical safety and toxicity assessments.

Experimental Protocols for Solubility Determination

The "gold standard" for determining the thermodynamic equilibrium solubility of a compound is the shake-flask method.[3] This method involves agitating an excess amount of the solid compound in a specific solvent until equilibrium is reached, followed by the quantification of the dissolved compound in the supernatant.

Materials and Equipment

-

Test Compound: Solid this compound

-

Solvents: A range of pharmaceutically relevant solvents should be tested, including but not limited to:

-

Purified Water

-

Phosphate-Buffered Saline (PBS) at various pH values (e.g., 4.5, 6.8, 7.4)

-

Simulated Gastric Fluid (SGF)

-

Simulated Intestinal Fluid (SIF)

-

Ethanol

-

Methanol

-

Dimethyl Sulfoxide (DMSO)

-

Polyethylene Glycol 400 (PEG 400)

-

-

Equipment:

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or rotator

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PVDF or PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

pH meter

-

Shake-Flask Solubility Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid phase.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator within a temperature-controlled environment (typically 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by sampling at different time points until the concentration of the dissolved compound remains constant.

-

-

Phase Separation:

-

After equilibration, allow the suspensions to stand undisturbed for a short period to allow for the sedimentation of the excess solid.

-

Carefully withdraw an aliquot of the supernatant.

-

To ensure complete removal of undissolved particles, centrifuge the aliquot at a high speed (e.g., 10,000 rpm for 10 minutes) or filter it through a syringe filter.[4][5] Adsorption of the compound to the filter should be evaluated.

-

-

Quantification:

-

Dilute the clarified supernatant with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Analyze the concentration of this compound in the diluted samples using a validated HPLC method.

-

Prepare a calibration curve using standard solutions of the compound of known concentrations.

-

-

Data Analysis:

-

Calculate the solubility of the compound in each solvent by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or µg/mL.

-

Perform each experiment in triplicate to ensure the reproducibility of the results.

-

Data Presentation

The quantitative solubility data for this compound should be summarized in a clear and structured table for easy comparison across different solvent systems.

Table 1: Hypothetical Solubility Profile of this compound at 25 °C

| Solvent | pH | Solubility (mg/mL) | Standard Deviation |

| Purified Water | 7.0 | Data to be determined | Data to be determined |

| PBS | 4.5 | Data to be determined | Data to be determined |

| PBS | 6.8 | Data to be determined | Data to be determined |

| PBS | 7.4 | Data to be determined | Data to be determined |

| SGF (without pepsin) | 1.2 | Data to be determined | Data to be determined |

| SIF (without pancreatin) | 6.8 | Data to be determined | Data to be determined |

| Ethanol | N/A | Data to be determined | Data to be determined |

| Methanol | N/A | Data to be determined | Data to be determined |

| DMSO | N/A | Data to be determined | Data to be determined |

| PEG 400 | N/A | Data to be determined | Data to be determined |

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

Anticipated Biological Context and Signaling Pathways

While specific signaling pathways for this compound have not yet been elucidated, compounds with similar structural motifs, such as pyridinone derivatives, have been investigated for various biological activities. For instance, some 3-hydroxypyridin-4-one derivatives have demonstrated anti-inflammatory and analgesic effects, potentially through the chelation of iron, which is a cofactor for enzymes like cyclooxygenase involved in inflammation.[6] Other research has explored pyridinone-containing compounds as inhibitors of the PI3K/mTOR pathway, which is frequently dysregulated in cancer.[7]

Further investigation into the biological activity of this compound is warranted. Should this compound exhibit inhibitory activity against a particular kinase or receptor, a corresponding signaling pathway diagram could be constructed to visualize its mechanism of action. For example, if it were found to inhibit the PI3K/mTOR pathway, a diagram illustrating the downstream effects on cell growth, proliferation, and survival would be highly relevant.

Conclusion

This technical guide provides a robust framework for determining the solubility profile of this compound. By following the detailed experimental protocols and data presentation guidelines outlined herein, researchers can generate the critical data needed to advance the development of this promising compound. The establishment of a comprehensive solubility profile is a fundamental step in understanding the biopharmaceutical properties of this compound and will be instrumental in guiding its future as a potential therapeutic agent.

References

- 1. scbt.com [scbt.com]

- 2. This compound | 10478-99-6 | Benchchem [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Spectroscopic analysis of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one (NMR, IR, Mass Spec).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed spectroscopic analysis of the compound 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one. The chemical formula for this compound is C₁₄H₉NO₂ and it has a molecular weight of 223.23 g/mol .[1][2] Due to the limited availability of direct experimental spectra for this specific molecule in public literature, this guide presents a predictive analysis based on the known spectroscopic behavior of its constituent functional groups and structural analogs.[1] The information herein serves as a robust reference for researchers involved in the synthesis, characterization, and application of novel heterocyclic compounds.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of this compound. These predictions are derived from established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| OH | 10.0 - 12.0 | Singlet (broad) | - |

| H-α (Pyridine) | 8.6 - 8.8 | Doublet | 5.0 - 6.0 |

| H-β (Pyridine) | 7.4 - 7.6 | Doublet | 5.0 - 6.0 |

| H-4, H-7 (Indenone) | 7.2 - 7.8 | Multiplet | - |

| H-5, H-6 (Indenone) | 7.2 - 7.8 | Multiplet | - |

Note: The exact chemical shifts and coupling constants are dependent on the solvent used and the specific electronic environment of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Indenone) | 190 - 200 |

| C-OH (Indenone) | 160 - 170 |

| C-2 (Indenone) | 120 - 130 |

| C-α (Pyridine) | 150 - 155 |

| C-β (Pyridine) | 120 - 125 |

| C-γ (Pyridine) | 140 - 145 |

| Aromatic C (Indenone) | 120 - 140 |

Table 3: Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Hydroxy) | 3200 - 3600 | Broad, Strong |

| C=O Stretch (Ketone) | 1680 - 1720 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-N Stretch (Pyridine) | 1300 - 1400 | Medium |

Note: The IR spectrum is expected to show characteristic absorption bands corresponding to the O-H stretching of the hydroxyl group, C=O stretching of the ketone, C=C stretching of the aromatic rings (both the indenone system and the pyridine ring), and C-N stretching vibrations.[1]

Table 4: Predicted Mass Spectrometry Data

| Ion | Predicted m/z | Significance |

| [M]⁺ | 223.06 | Molecular Ion |

| [M-CO]⁺ | 195.07 | Loss of Carbon Monoxide |

| [M-H₂O]⁺ | 205.05 | Loss of Water |

| [C₅H₄N]⁺ | 78.03 | Pyridyl Fragment |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data discussed above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube. The concentration should be adjusted to ensure adequate signal-to-noise ratio.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

Process the data with appropriate apodization (e.g., exponential multiplication) and Fourier transformation.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters include a 45-90° pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR to achieve a good signal-to-noise ratio.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the sample in the beam path and record the sample spectrum.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum. Data is typically collected in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization source.

-

Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.[1] Electrospray Ionization (ESI) can also be used, particularly for high-resolution mass spectrometry (HRMS).

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: A mass spectrum is generated by plotting the relative abundance of ions as a function of their m/z ratio.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a novel chemical compound like this compound.

Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.

References

The Dual Facets of Nitrogen and Carbon: An In-depth Technical Guide to the Biological Activities of Indenone and Pyridine Scaffolds

For Researchers, Scientists, and Drug Development Professionals

In the ever-evolving landscape of medicinal chemistry, the indenone and pyridine scaffolds have emerged as privileged structures, consistently demonstrating a broad spectrum of biological activities. Their synthetic tractability and diverse pharmacological profiles have made them focal points in the quest for novel therapeutic agents. This technical guide provides a comprehensive overview of the core biological activities associated with these two scaffolds, with a focus on quantitative data, detailed experimental methodologies, and the elucidation of their mechanisms of action through signaling pathways and experimental workflows.

Indenone Scaffold: A Potent Player in Diverse Therapeutic Areas

The indenone core, a fused bicyclic system comprising a benzene ring fused to a cyclopentenone ring, has been extensively explored for its pharmacological potential. Derivatives of this scaffold have exhibited significant activity in areas such as oncology, neurology, and infectious diseases.

Anticancer Activity

Indenone derivatives have shown remarkable promise as anticancer agents, primarily through their ability to inhibit tubulin polymerization and modulate key signaling pathways involved in cancer progression.

A series of gallic acid-based indanone derivatives have demonstrated potent anticancer activity against various human cancer cell lines.[1] For instance, one of the most potent indanones showed an IC50 value of 2.2 µM against the MCF-7 hormone-dependent breast cancer cell line and notably exhibited no toxicity to human erythrocytes at higher concentrations.[1] Other derivatives also displayed significant activity against a range of cancer cell lines.[1] The antitumor effects of some indanone derivatives are attributed to their ability to block tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2] For example, an indanone derivative has been shown to exert its anti-tubulin action with an IC50 of 1.88 µM and also demonstrated antiangiogenic efficacy by suppressing key vascular endothelial growth factor receptors (VEGF-R1, VEGF-R2) and hypoxia-inducible factor-α (HIF-α) in human breast cancer MCF-7 cells.[2]

Furthermore, certain 2-benzylidene-1-indanones have exhibited strong cytotoxicity against human cancer cell lines, including breast (MCF-7), colon (HCT), leukemia (THP-1), and lung (A549), with IC50 values in the nanomolar range (10–880 nM).[3] These compounds also potently inhibited tubulin polymerization with IC50 values between 0.62 and 2.04 µM.[3] Another study highlighted an indanone-based thiazolyl hydrazone derivative, ITH-6, which was more effective than the approved anticancer drug irinotecan against several colon cancer cell lines, with IC50 values ranging from 0.41 to 6.85 µM.[4][5] Mechanistic studies revealed that ITH-6 induces G2/M cell cycle arrest, apoptosis, and an increase in reactive oxygen species (ROS) levels by inhibiting tubulin polymerization.[4][5]

Table 1: Anticancer Activity of Selected Indenone Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Gallic acid-based indanone | MCF-7 | 2.2 | [1] |

| Gallic acid-based indanone | Various | Potent | [1] |

| Indanone derivative | - | 1.88 (anti-tubulin) | [2] |

| 2-benzylidene-1-indanones | MCF-7, HCT, THP-1, A549 | 0.01 - 0.88 | [3] |

| ITH-6 | Colon cancer cell lines | 0.41 - 6.85 | [4] |

Enzyme Inhibition

Indenone derivatives have also been identified as potent inhibitors of various enzymes, including monoamine oxidases (MAOs) and the human DNA dealkylation repair enzyme AlkBH3.

A series of 2-heteroarylidene-1-indanone derivatives were found to be effective in vitro inhibitors of MAO-B, with IC50 values as low as 0.0044 µM.[6] These compounds also showed inhibitory activity against the MAO-A isoform, with IC50 values reaching 0.061 µM.[6] The inhibition of MAOs is a key therapeutic strategy for neurodegenerative disorders like Parkinson's disease.[3][7]

In the context of cancer therapy, arylated indenone derivatives have been identified as a new class of inhibitors for the AlkBH3 enzyme, which is involved in DNA dealkylation repair and promotes tumor cell proliferation.[8] A synthesized inhibitor demonstrated a competitive mode of inhibition against the DNA substrate and was shown to prevent the proliferation of lung cancer cells.[8]

Table 2: Enzyme Inhibition by Selected Indenone Derivatives

| Compound/Derivative | Enzyme | IC50 (µM) | Reference |

| 2-heteroarylidene-1-indanone | MAO-B | 0.0044 - 1.53 | [6] |

| 2-heteroarylidene-1-indanone | MAO-A | as low as 0.061 | [6] |

| Arylated indenone derivative | AlkBH3 | - | [8] |

Other Biological Activities

The biological activities of the indenone scaffold extend beyond anticancer and enzyme inhibition. Derivatives have also shown potential as anti-inflammatory, antiviral, antibacterial, and analgesic agents.[3][9][10] For instance, a new indanone derivative, streptinone, isolated from a marine-derived Streptomyces massiliensis, has been shown to inhibit particulate matter-induced inflammation.[11]

Pyridine Scaffold: A Cornerstone in Modern Drug Discovery

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs.[12][13][14][15][16] Its presence often enhances the pharmacological properties of a molecule, including metabolic stability, cellular permeability, and binding affinity to biological targets.[12][17]

Anticancer Activity

Pyridine derivatives are a prominent class of anticancer agents, with several approved drugs, such as Sorafenib, Regorafenib, Vismodegib, and Crizotinib, featuring this scaffold.[18][19] These compounds exert their effects through various mechanisms, including the inhibition of key kinases involved in tumor growth and angiogenesis.[19][20]

Novel pyridine-urea derivatives have demonstrated significant cytotoxicity against a broad spectrum of cancer cell lines.[20] For example, compounds 8e and 8n exhibited potent inhibitory activity against the MCF-7 breast cancer cell line, with IC50 values of 0.22 µM and 1.88 µM, respectively, surpassing the efficacy of the standard drug doxorubicin.[19][20] The mechanism of action for some of these derivatives involves the inhibition of VEGFR-2 phosphorylation, a critical step in angiogenesis.[19][20] Specifically, compounds 8b and 8e were found to inhibit VEGFR-2 with IC50 values of 5.0 µM and 3.93 µM, respectively.[19]

Other studies have reported pyridine derivatives with potent activity against various cancer cell lines, including breast (MCF-7), lung (A549), liver (HepG2), and endometrial (Ishikawa) cancer, with IC50 values in the low micromolar range.[21]

Table 3: Anticancer Activity of Selected Pyridine Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-urea 8e | MCF-7 | 0.22 (48h), 0.11 (72h) | [19] |

| Pyridine-urea 8n | MCF-7 | 1.88 (48h), 0.80 (72h) | [19] |

| Pyridine derivative 28 | MCF-7 | 3.42 | [21] |

| Pyridine derivative 28 | A549 | 5.97 | [21] |

| Pyridine derivative 27 | Ishikawa | 8.26 | [21] |

| Pyridine derivatives 35, 36, 37 | HepG2, MCF-7 | 4.25 - 12.83 | [21] |

Antimicrobial Activity

The pyridine scaffold is also a key component in the development of new antimicrobial agents to combat the growing threat of antibiotic resistance.[22][23] Pyridine derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[24][][26]

For instance, a set of pyridine derivatives bearing a substituted alkylthio chain or a piperidyl ring showed moderate activity against Mycobacterium tuberculosis and nontuberculous mycobacteria.[27] The most active compound, 2-cyanomethylthiopyridine-4-carbonitrile, exhibited a Minimum Inhibitory Concentration (MIC) in the range of 4-8 µmol/l against Mycobacterium kansasii.[27]

Another study reported on pyridine derivatives that were synthesized and evaluated for their in vitro antimicrobial activity against a panel of bacteria and fungi.[28] Certain compounds exhibited antibacterial activity with an MIC of 50 μg/ml against Bacillus cereus, which was half the activity of the standard drug ampicillin.[28] One derivative, compound 3b, showed equivalent antifungal activity to miconazole against Candida albicans.[28]

Table 4: Antimicrobial Activity of Selected Pyridine Derivatives

| Compound/Derivative | Microorganism | MIC | Reference |

| 2-cyanomethylthiopyridine-4-carbonitrile | Mycobacterium kansasii | 4-8 µmol/l | [27] |

| Pyridine derivatives 5a, 6b, 7a | Bacillus cereus | 50 µg/ml | [28] |

| Pyridine derivative 3b | Candida albicans | 25 µg/ml | [28] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols frequently cited in the evaluation of indenone and pyridine derivatives.

In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol Outline:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., indenone or pyridine derivatives) for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are included.

-

MTT Addition: After the incubation period, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plate is incubated for a further 3-4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[29]

Enzyme Inhibition Assay (e.g., MAO or Kinase Inhibition)

Enzyme inhibition assays are performed to determine the potency of a compound in inhibiting the activity of a specific enzyme.

Protocol Outline:

-

Enzyme and Substrate Preparation: The purified enzyme and its specific substrate are prepared in an appropriate assay buffer.

-

Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test inhibitor for a defined period.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

-

Reaction Monitoring: The progress of the reaction is monitored over time by measuring the formation of the product or the depletion of the substrate. This can be done using various detection methods, such as spectrophotometry, fluorimetry, or luminometry.

-

Data Analysis: The initial reaction rates are calculated for each inhibitor concentration. The percentage of inhibition is determined relative to a control reaction without the inhibitor.

-

IC50 Determination: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable model.[30][31] For irreversible inhibitors, IC50 values determined at different time points can be used to estimate the inhibition constant (Ki) and the inactivation rate constant (kinact).[32]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Protocol Outline:

-

Compound Dilution: Serial twofold dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized suspension of the test microorganism (bacteria or fungi) is prepared.

-

Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism with no compound) and negative (medium only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time) for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes affected by these scaffolds is essential for a deeper understanding of their mechanisms of action.

Caption: Mechanisms of Action for Indenone and Pyridine Derivatives.

Caption: General Workflow for Biological Evaluation of Scaffolds.

References

- 1. Gallic acid-based indanone derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 4. Anti-cancer effect of Indanone-based thiazolyl hydrazone derivative on colon cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Anticancer effect of Indanone-based thiazolyl hydrazone derivative on p53 mutant colorectal cancer cell lines: An in vitro and in vivo study [frontiersin.org]

- 6. 2-Heteroarylidene-1-indanone derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indenone derivatives as inhibitor of human DNA dealkylation repair enzyme AlkBH3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflammatory Agents [mdpi.com]

- 11. mdpi.com [mdpi.com]

- 12. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

- 19. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ijsat.org [ijsat.org]

- 21. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 22. ijpras.com [ijpras.com]

- 23. openaccessjournals.com [openaccessjournals.com]

- 24. storage.googleapis.com [storage.googleapis.com]

- 26. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 27. New pyridine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. IC50 - Wikipedia [en.wikipedia.org]

- 30. courses.edx.org [courses.edx.org]

- 31. Assay in Summary_ki [bdb99.ucsd.edu]

- 32. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide to 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthetic history, and biological importance of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one. This compound, a prominent member of the 2-aryl-1,3-indandione class, exists in tautomeric equilibrium with its diketo form, 2-(pyridin-4-yl)-1,3-indandione. The guide details the established synthetic methodologies for this class of compounds, outlines the key experimental protocols, and presents a summary of its known biological activities, including its roles as an anticoagulant, anti-inflammatory, and potential anticancer agent. The document aims to serve as a valuable resource for researchers and professionals in the fields of medicinal chemistry and drug development.

Introduction

The 1,3-indandione scaffold is a privileged structure in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities. The introduction of an aryl group at the 2-position gives rise to the 2-aryl-1,3-indandione class, which has been the subject of extensive research. A key member of this class is this compound, which is the enol tautomer of 2-(pyridin-4-yl)-1,3-indandione. The presence of the pyridine moiety is of particular interest, as this nitrogen-containing heterocycle is a common feature in many approved pharmaceutical agents. This guide will delve into the key aspects of this compound, from its initial discovery to its synthesis and biological evaluation.

Discovery and Synthetic History

The discovery of 2-aryl-1,3-indandiones dates back to the early 20th century, with their anticoagulant properties being a primary focus of early research. The synthesis of the parent compound, 2-phenyl-1,3-indandione (phenindione), and its subsequent investigation as an alternative to coumarin-based anticoagulants laid the groundwork for the exploration of a multitude of analogs.

The synthesis of 2-(pyridin-4-yl)-1,3-indandione, and by extension its enol tautomer this compound, follows the general and well-established synthetic routes for 2-aryl-1,3-indandiones. The primary and most common method involves the base-catalyzed condensation of phthalide with an appropriate aromatic aldehyde. In the case of the title compound, this involves the reaction of phthalide with pyridine-4-carbaldehyde.

General Synthetic Pathway

The synthesis of 2-aryl-1,3-indandiones is typically achieved through a base-catalyzed condensation reaction. The most prevalent method utilizes phthalide and an aromatic aldehyde in the presence of a base such as sodium ethoxide or sodium methoxide. The reaction proceeds via the formation of a carbanion at the methylene bridge of phthalide, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration and rearrangement lead to the formation of the 2-aryl-1,3-indandione.

dot

Caption: General synthetic pathway for 2-(pyridin-4-yl)-1,3-indandione.

Experimental Protocols

Synthesis of 2-(pyridin-4-yl)-1,3-indandione

Materials:

-

Phthalide

-

Pyridine-4-carbaldehyde

-

Sodium ethoxide

-

Absolute ethanol

-

Diethyl ether

-

Hydrochloric acid (for acidification)

-

Water

Procedure:

-

A solution of sodium ethoxide is prepared by dissolving sodium metal in absolute ethanol under an inert atmosphere.

-

To this solution, equimolar amounts of phthalide and pyridine-4-carbaldehyde are added.

-

The reaction mixture is refluxed for a period of 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, the ethanol is removed under reduced pressure.

-

The residue is dissolved in water and washed with diethyl ether to remove any unreacted starting materials.

-

The aqueous layer is then acidified with hydrochloric acid to precipitate the crude product.

-

The precipitate is filtered, washed with cold water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Physicochemical Properties and Characterization

The compound this compound exists in tautomeric equilibrium with 2-(pyridin-4-yl)-1,3-indandione. The position of this equilibrium is influenced by factors such as the solvent and the physical state (solid or solution).

Table 1: Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₄H₉NO₂ |

| Molecular Weight | 223.23 g/mol |

| Appearance | Yellowish solid (typical for this class) |

| Melting Point | Not explicitly reported, but expected to be in the range of similar 2-aryl-1,3-indandiones (typically >200 °C) |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water. |

Characterization Data:

While specific spectroscopic data for the title compound is not widely published, the following are expected characteristic signals based on the analysis of similar structures:

-

¹H NMR: Aromatic protons of the indenone and pyridine rings would appear in the range of δ 7.0-9.0 ppm. The enolic hydroxyl proton would likely appear as a broad singlet at a downfield chemical shift.

-

¹³C NMR: Carbonyl carbons of the indandione moiety would resonate at around δ 190-200 ppm. Aromatic carbons would appear in the range of δ 120-150 ppm.

-

IR Spectroscopy: Characteristic absorption bands would be observed for the C=O stretching of the ketone (around 1700-1740 cm⁻¹), C=C stretching of the aromatic rings (around 1500-1600 cm⁻¹), and a broad O-H stretching band for the enol tautomer (around 3200-3600 cm⁻¹).

Biological Activities and Mechanism of Action

Derivatives of 2-aryl-1,3-indandione are known to possess a range of biological activities. The primary activities investigated for this class of compounds are anticoagulant, anti-inflammatory, and anticancer effects.

Anticoagulant Activity

The anticoagulant effect of 2-aryl-1,3-indandiones is their most well-documented biological activity. They act as vitamin K antagonists, inhibiting the enzyme vitamin K epoxide reductase. This enzyme is crucial for the recycling of vitamin K, a cofactor required for the post-translational gamma-carboxylation of several clotting factors (II, VII, IX, and X). Inhibition of this process leads to the production of non-functional clotting factors, thereby impairing the coagulation cascade.

dot

Caption: Mechanism of anticoagulant action of 2-aryl-1,3-indandiones.

Anti-inflammatory Activity

Several 2-aryl-1,3-indandione derivatives have demonstrated anti-inflammatory properties. The exact mechanism is not fully elucidated but is thought to involve the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). By inhibiting these enzymes, the production of pro-inflammatory mediators like prostaglandins and leukotrienes is reduced.

Anticancer Activity

More recently, the anticancer potential of 2-aryl-1,3-indandiones has garnered significant attention. The planar structure of the indenone ring system allows for intercalation into DNA, potentially disrupting DNA replication and transcription in cancer cells. Furthermore, some derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The specific molecular targets and signaling pathways involved are still under investigation, but may include the modulation of key proteins in cell cycle regulation and apoptosis.

Table 2: Summary of Biological Activities and Potential Mechanisms

| Biological Activity | Potential Mechanism of Action |

| Anticoagulant | Inhibition of Vitamin K Epoxide Reductase (VKOR) |

| Anti-inflammatory | Inhibition of Cyclooxygenase (COX) and Lipoxygenase (LOX) enzymes |

| Anticancer | DNA intercalation, induction of apoptosis, inhibition of cell proliferation |

Quantitative data on the biological activity of this compound, such as IC₅₀ values, are not extensively reported in publicly available literature, highlighting an area for future research.

Conclusion and Future Perspectives

This compound is a fascinating molecule with a rich chemical history rooted in the broader class of 2-aryl-1,3-indandiones. While its synthesis is based on well-established chemical principles, there is a clear need for more detailed studies to fully characterize this specific compound and its biological activities. The presence of the pyridine ring offers opportunities for further structural modifications to enhance potency and selectivity for various biological targets. Future research should focus on the detailed elucidation of its mechanism of action in different disease models, particularly in the context of cancer, and on the establishment of a comprehensive structure-activity relationship (SAR) profile. Such studies will be instrumental in unlocking the full therapeutic potential of this promising scaffold.

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a proposed synthetic protocol for the preparation of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one, a molecule of interest for further research and development. Due to the absence of a direct, published synthesis for this specific compound, the following protocol is a well-established and reliable two-step method based on analogous reactions reported in the scientific literature. The synthesis involves an initial Knoevenagel condensation to form a 2-pyridinylidene intermediate, which is then proposed to exist in its stable enol tautomer, the desired final product. This protocol provides a practical and efficient pathway for obtaining the target compound for further investigation.

Introduction

This compound incorporates two key structural motifs: a pyridinyl group and a 1-indanone core. The 1-indanone scaffold and its derivatives are recognized for a wide spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer properties. The pyridine ring is a common feature in many pharmaceuticals due to its ability to engage in hydrogen bonding and its overall favorable pharmacokinetic profile. The combination of these two moieties in the target molecule makes it a compound of significant interest for biological screening and drug discovery programs. The synthetic route detailed herein is designed to be accessible, high-yielding, and amenable to scale-up.

Proposed Synthesis Pathway

The proposed synthesis of this compound is a two-step process commencing with commercially available starting materials.

Step 1: Knoevenagel Condensation

The initial step involves a Knoevenagel condensation between 1,3-indandione and pyridine-4-carbaldehyde. This reaction is typically catalyzed by a base, such as piperidine or an amine-based ionic liquid, and proceeds efficiently to yield 2-(pyridin-4-ylmethylene)-1H-indene-1,3(2H)-dione.

Step 2: Tautomerization to the Final Product

The resulting intermediate, a β-diketone, is expected to exist in equilibrium with its more stable enol tautomer, this compound. In solution, 1,3-dicarbonyl compounds often favor the enol form, and this equilibrium is a well-documented phenomenon[1]. The final product is thus the stable enol tautomer of the initially formed condensation product.

Data Presentation

As a direct synthesis of this compound has not been reported, the following table summarizes representative quantitative data for analogous Knoevenagel condensation reactions between 1,3-indandione and various aromatic aldehydes. This data provides an expected range of yields and reaction times for the proposed synthesis.

| Aldehyde Reactant | Catalyst | Solvent | Reaction Time | Yield (%) | Reference |

| Benzaldehyde | 2-hydroxyethylammonium formate | None | 1 min | 98 | [2] |

| 4-Chlorobenzaldehyde | 2-hydroxyethylammonium formate | None | 1.5 min | 97 | [2] |

| 4-Nitrobenzaldehyde | 2-hydroxyethylammonium formate | None | 2 min | 95 | [2] |

| 4-Methoxybenzaldehyde | 2-hydroxyethylammonium formate | None | 1 min | 96 | [2] |

| Benzaldehyde | ZrOCl₂·8H₂O | Water | 10 min | 95 | [3] |

| 4-Chlorobenzaldehyde | ZrOCl₂·8H₂O | Water | 15 min | 92 | [3] |

Experimental Protocols

Materials and Equipment:

-

1,3-Indandione

-

Pyridine-4-carbaldehyde

-

Piperidine (or other suitable base catalyst)

-

Ethanol (or other suitable solvent)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Recrystallization solvent (e.g., ethanol, ethyl acetate)

Protocol for the Synthesis of this compound:

Step 1: Synthesis of 2-(pyridin-4-ylmethylene)-1H-indene-1,3(2H)-dione

-

To a 100 mL round-bottom flask, add 1,3-indandione (1.46 g, 10 mmol) and ethanol (30 mL).

-

Stir the mixture at room temperature until the 1,3-indandione is completely dissolved.

-

To the resulting solution, add pyridine-4-carbaldehyde (1.07 g, 10 mmol) followed by a catalytic amount of piperidine (0.1 mL).

-

Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 2-4 hours.

-

Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of the product should form.

-

If no precipitate forms, reduce the volume of the solvent using a rotary evaporator.

-

Collect the solid product by vacuum filtration using a Büchner funnel and wash the solid with a small amount of cold ethanol.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield the intermediate product.

Step 2: Tautomerization to this compound

-

The isolated product from Step 1, 2-(pyridin-4-ylmethylene)-1H-indene-1,3(2H)-dione, is expected to be in equilibrium with its enol tautomer, this compound.

-

Characterization of the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR) will confirm the structure and the presence of the enol form (e.g., by the presence of a hydroxyl proton signal in the ¹H NMR spectrum and the absence of a signal for the C2 proton of the dione).

Visualization of the Synthetic Workflow

Caption: Proposed two-step synthesis of the target compound.

Safety Precautions

-

All experimental procedures should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

-

Handle all chemicals with care, and consult the relevant Safety Data Sheets (SDS) before use.

-

Ethanol is flammable; avoid open flames.

-

Piperidine is corrosive and toxic; handle with extreme care.

Conclusion

The proposed synthesis provides a straightforward and efficient method for the preparation of this compound. This protocol is based on well-established synthetic transformations and is expected to provide the target compound in good yield. The availability of this protocol should facilitate further research into the biological properties of this novel compound.

References

Application Notes and Protocols: 3-Hydroxy-2-(pyridin-4-yl)-1H-inden-1-one as a Chemical Intermediate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-hydroxy-2-(pyridin-4-yl)-1H-inden-1-one as a versatile chemical intermediate in the synthesis of diverse molecular scaffolds with potential applications in drug discovery and materials science.

Chemical Profile

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 67592-40-9 |

| Molecular Formula | C₁₄H₉NO₂ |

| Molecular Weight | 223.23 g/mol |

| Appearance | Solid |

| Solubility | Soluble in common organic solvents |

Overview of Synthetic Utility

This compound belongs to the class of 2-aryl-1,3-indandiones, which are recognized for their rich reactivity and serve as valuable precursors for a wide range of heterocyclic and spirocyclic compounds. The presence of a hydroxyl group, a reactive dicarbonyl system, and a pyridine moiety makes this compound a trifunctional intermediate, enabling diverse chemical transformations.

The core structure is amenable to several key reactions, including:

-

O-Alkylation and O-Acylation: The hydroxyl group can be readily derivatized to form ethers and esters, allowing for the introduction of various functional groups to modulate the compound's physicochemical properties.

-

Condensation Reactions: The active methylene group within the indandione core can participate in condensation reactions with aldehydes and other electrophiles.

-

Palladium-Catalyzed Cross-Coupling Reactions: The aromatic rings provide sites for C-H activation and subsequent cross-coupling reactions to build molecular complexity.

-

Cycloaddition Reactions: The enone system can act as a dienophile or dipolarophile in cycloaddition reactions to construct complex polycyclic systems.

These transformations open avenues for the synthesis of novel compounds with potential biological activities, including but not limited to kinase inhibition and anticoagulation.

Experimental Protocols

Protocol 1: O-Alkylation (Williamson Ether Synthesis)

This protocol describes the synthesis of ether derivatives from this compound.

Reaction Scheme:

Materials:

-

This compound

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Base (e.g., potassium carbonate, sodium hydride)

-

Anhydrous solvent (e.g., acetone, DMF, THF)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

To a solution of this compound (1.0 eq) in the chosen anhydrous solvent, add the base (1.5 - 2.0 eq).

-

Stir the mixture at room temperature under an inert atmosphere for 30 minutes.

-

Add the alkyl halide (1.2 eq) dropwise to the reaction mixture.

-

The reaction mixture is then stirred at room temperature or heated to reflux, and the progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched with water and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel.

Quantitative Data (Representative Examples):

| Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methyl Iodide | K₂CO₃ | Acetone | Reflux | 6 | >90 |

| Benzyl Bromide | NaH | THF | Room Temp | 4 | 85-95 |

| Ethyl Bromoacetate | K₂CO₃ | DMF | 60 | 8 | 80-90 |

Protocol 2: O-Acylation (Ester Synthesis)

This protocol details the synthesis of ester derivatives from this compound.

Reaction Scheme:

Materials:

-

This compound

-

Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)

-

Base (e.g., triethylamine, pyridine)

-

Anhydrous solvent (e.g., dichloromethane, THF)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Dissolve this compound (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere.

-

Add the base (1.5 eq) and cool the mixture to 0 °C.

-

Slowly add the acyl chloride or acid anhydride (1.2 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent.

-

The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated.

-

Purify the crude product by column chromatography.

Quantitative Data (Representative Examples):

| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Acetyl Chloride | Triethylamine | Dichloromethane | 0 to RT | 2 | >95 |

| Benzoyl Chloride | Pyridine | Dichloromethane | 0 to RT | 4 | 90-98 |

Protocol 3: Knoevenagel Condensation

This protocol describes the condensation reaction of this compound with aromatic aldehydes.

Reaction Scheme:

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde)

-

Catalyst (e.g., piperidine, pyridine)

-

Solvent (e.g., ethanol, toluene)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) and the aromatic aldehyde (1.1 eq) in the chosen solvent.

-

Add a catalytic amount of piperidine or pyridine.

-

Reflux the reaction mixture for the specified time, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

The product often precipitates from the solution and can be collected by filtration.

-

If the product does not precipitate, remove the solvent under reduced pressure and purify the residue by column chromatography.

Quantitative Data (Representative Examples):

| Aromatic Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |

| Benzaldehyde | Piperidine | Ethanol | 4 | 85-95 |

| 4-Chlorobenzaldehyde | Pyridine | Toluene | 6 | 80-90 |

Application in Drug Discovery

The 2-(pyridin-4-yl)-1H-inden-1-one scaffold is a "privileged structure" in medicinal chemistry, appearing in molecules with a wide range of biological activities.

Kinase Inhibitors

Many kinase inhibitors feature a hinge-binding pyridine motif. The 2-(pyridin-4-yl) group of this intermediate can serve as such a motif. Further derivatization of the indandione core can lead to potent and selective kinase inhibitors. For example, derivatives of the related pyridinone scaffold have shown inhibitory activity against kinases like Src.[1][2]

Proposed Signaling Pathway Inhibition:

Caption: Proposed mechanism of kinase inhibition by derivatives.

Anticoagulants

Indandione derivatives are a known class of anticoagulants that act as vitamin K antagonists. The core structure of this compound is analogous to compounds like phenindione. Modifications on the pyridine ring and the indandione core can be explored to develop novel anticoagulants with improved therapeutic profiles.